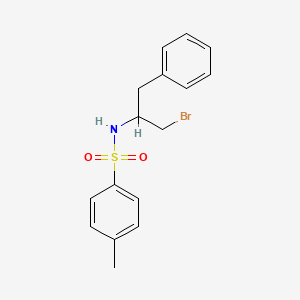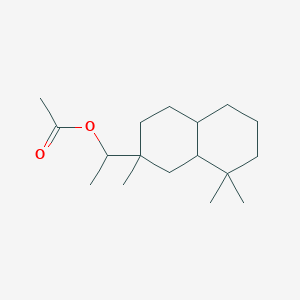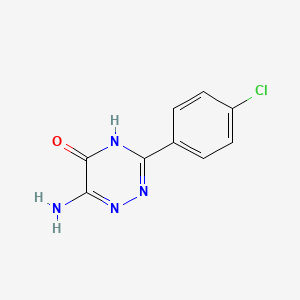
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that features a brominated phenylpropane moiety and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the bromination of 1-phenylpropan-2-ol, followed by a sulfonamide formation reaction. The bromination can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The sulfonamide formation involves reacting the brominated intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenylpropane moiety can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and sulfonamide group can interact with the target site through hydrogen bonding, van der Waals forces, or covalent bonding, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-phenylpropane: Similar structure but lacks the sulfonamide group.
1-Bromo-3-phenylpropan-2-ol: Similar structure but contains a hydroxyl group instead of a sulfonamide group.
tert-Butyl 3-bromopropylcarbamate: Contains a carbamate group instead of a sulfonamide group.
Uniqueness
N-(1-Bromo-3-phenylpropan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a brominated phenylpropane moiety and a sulfonamide group
Eigenschaften
CAS-Nummer |
90786-30-4 |
|---|---|
Molekularformel |
C16H18BrNO2S |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
N-(1-bromo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-13-7-9-16(10-8-13)21(19,20)18-15(12-17)11-14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3 |
InChI-Schlüssel |
KWJWKQUKDJRBTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)

![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)



![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)


![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)
